An In-Depth Technical Guide to 2-Amino-4'-methylacetophenone hydrochloride (CAS: 5467-70-9)
An In-Depth Technical Guide to 2-Amino-4'-methylacetophenone hydrochloride (CAS: 5467-70-9)
This technical guide provides a comprehensive overview of 2-Amino-4'-methylacetophenone hydrochloride, a key chemical intermediate in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, analysis, applications, and safety considerations.
Introduction and Core Compound Properties
2-Amino-4'-methylacetophenone hydrochloride, with the Chemical Abstracts Service (CAS) number 5467-70-9 , is a substituted acetophenone derivative.[1][2][3] Its structure features a methyl-substituted phenyl ring, a ketone functional group, and an adjacent amino group, which is protonated to form the hydrochloride salt. This unique combination of functional groups makes it a versatile building block in organic synthesis.
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for its use in various chemical reactions.[3] It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4]
Table 1: Physicochemical Properties of 2-Amino-4'-methylacetophenone hydrochloride
| Property | Value | Source(s) |
| CAS Number | 5467-70-9 | [2][3] |
| Molecular Formula | C₉H₁₂ClNO | [] |
| Molecular Weight | 185.65 g/mol | [2][] |
| Appearance | Colorless to off-white crystalline solid | [6] |
| Melting Point | 220 °C (decomposition) | [3] |
| Solubility | Soluble in methanol | [3] |
| Synonyms | 2-Amino-1-(4-methylphenyl)ethanone hydrochloride, 4-Methylphenacylamine hydrochloride, α-Amino-4'-tolylacetophenone hydrochloride | [3][] |
Synthesis and Purification
The primary route for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride is through the Delépine reaction .[7][8][9] This well-established method allows for the preparation of primary amines from alkyl halides.[7] The synthesis involves a two-step process starting from 2-bromo-4'-methylacetophenone.
Synthesis via the Delépine Reaction
The Delépine reaction offers a straightforward pathway to 2-Amino-4'-methylacetophenone hydrochloride, prized for its selectivity in producing primary amines with minimal side reactions.[8]
Step 1: Formation of the Hexamethylenetetraminium Salt
In the initial step, 2-bromo-4'-methylacetophenone is reacted with hexamethylenetetramine (urotropine) in an inert solvent like chloroform or diethyl ether.[7][8] This SN2 reaction leads to the formation of a quaternary ammonium salt, which typically precipitates from the reaction mixture and can be isolated by filtration.[7]
Step 2: Acidic Hydrolysis
The isolated hexaminium salt is then subjected to hydrolysis under acidic conditions, commonly using a mixture of concentrated hydrochloric acid and ethanol.[7][8] Refluxing this mixture cleaves the C-N bonds of the hexamine cage, liberating the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[8]
Caption: Synthesis of 2-Amino-4'-methylacetophenone hydrochloride via the Delépine reaction.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-Amino-4'-methylacetophenone hydrochloride:
Materials:
-
2-Bromo-4'-methylacetophenone
-
Hexamethylenetetramine
-
Diethyl ether (anhydrous)
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Salt Formation: To a stirred solution of 2-bromo-4'-methylacetophenone in anhydrous diethyl ether, add an equimolar amount of hexamethylenetetramine. Stir the mixture at room temperature for several hours. The quaternary ammonium salt will precipitate out of the solution.
-
Isolation of Intermediate: Collect the precipitate by vacuum filtration and wash it with fresh diethyl ether to remove any unreacted starting materials.
-
Hydrolysis: Suspend the dried hexaminium salt in ethanol and add a stoichiometric excess of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Purification: Collect the crude 2-Amino-4'-methylacetophenone hydrochloride by vacuum filtration. Further purification can be achieved by recrystallization.[10]
Purification by Recrystallization
Recrystallization is a crucial step to obtain high-purity 2-Amino-4'-methylacetophenone hydrochloride. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[10] A mixed solvent system, such as dichloromethane and hexanes, has been shown to be effective for crystallizing related compounds and can be a good starting point for optimization.[10] Ethanol is another commonly used solvent for recrystallizing similar acetophenone derivatives.[10]
The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly to promote the formation of well-defined crystals, which are subsequently collected by filtration.[10]
Analytical Characterization
The identity and purity of 2-Amino-4'-methylacetophenone hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the amino group, the methyl protons of the tolyl group, and a broad signal for the ammonium protons. The aromatic protons will likely appear as a set of doublets in the downfield region. The methylene protons will be a singlet, and the methyl protons will also be a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbon will be the most downfield signal.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include: a strong C=O stretch for the ketone, N-H stretching vibrations for the primary ammonium group, and C-H stretching for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak corresponding to the free base (2-amino-4'-methylacetophenone) would be expected, along with characteristic fragmentation patterns.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for the purity assessment of 2-Amino-4'-methylacetophenone hydrochloride. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[1] UV detection at a suitable wavelength would be appropriate for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique for the analysis of this compound, particularly for identifying and quantifying volatile impurities.[11] Due to the amine functionality, derivatization may be necessary to improve chromatographic performance and reduce tailing.[12]
Caption: A typical workflow for the synthesis, purification, and analytical characterization of 2-Amino-4'-methylacetophenone hydrochloride.
Applications in Research and Drug Development
2-Amino-4'-methylacetophenone hydrochloride serves as a valuable precursor in the synthesis of various biologically active molecules. Its utility stems from the reactivity of its amino and ketone functionalities, which can be selectively targeted to build more complex molecular architectures.
One notable application is in the synthesis of NRF2 activators with anti-inflammatory properties.[13] The core structure of 2-Amino-4'-methylacetophenone can be incorporated into heterocyclic systems that modulate the NRF2 pathway, which is a key regulator of cellular antioxidant responses.[13]
Furthermore, this compound and its derivatives are used in the development of various therapeutic agents, including those with potential analgesic and anticancer activities.[4] The amino ketone moiety is a common pharmacophore in many drug candidates.
Safety and Handling
2-Amino-4'-methylacetophenone hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[14][15] It may also cause respiratory irritation.[14][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
In case of accidental exposure, it is important to follow standard first-aid procedures. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[14] For skin contact, wash off with soap and plenty of water.[14] If inhaled, move the person to fresh air.[14] If swallowed, rinse the mouth with water and seek medical attention.[14]
Limited toxicological data is available for this specific compound. However, related aminoacetophenones are known to be skin and eye irritants.[17] There is no evidence to suggest that 2-Amino-4'-methylacetophenone hydrochloride is mutagenic or carcinogenic, but thorough toxicological studies have not been reported.[18][19]
Conclusion
2-Amino-4'-methylacetophenone hydrochloride is a fundamentally important chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its synthesis via the Delépine reaction is a reliable and well-documented method. A thorough understanding of its chemical properties, analytical characterization, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a solid foundation of technical information to support scientists and researchers in their work with this versatile compound.
References
-
SIELC Technologies. (n.d.). Separation of 2'-Aminoacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
CPAChem. (2023, January 17). Safety data sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]
-
Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246623). Retrieved from [Link]
-
Anhui Haitong Chemical Co., Ltd. (n.d.). 2-Amino-4'-methylacetophenone. Retrieved from [Link]
-
Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. Food and Chemical Toxicology, 118, S112-S120. Retrieved from [Link]
-
Loba Chemie. (2016, April 20). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]
- British American Tobacco. (2014, August 1). 4-METHYLACETOPHENONE. Retrieved from [https://www.bat-science.com/groupms/sites/BAT_9GVJ9N.nsf/vwPagesWebLive/DO9TCL3B/ FILE/4-Methylacetophenone.pdf?openelement)
-
Zhang, G., et al. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Organic & Biomolecular Chemistry, 11(34), 5585-5590. Retrieved from [Link]
-
de Koning, C. B., et al. (2014). The mutagenic effects of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine in Muta™Mouse colon is attenuated by resveratrol. Toxicology Research, 3(6), 450-457. Retrieved from [Link]
-
ResearchGate. (n.d.). Delépine amine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
-
Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of 2-aminoacetophenone by means of HS-SPME and GC-MS. Retrieved from [Link]
-
PubMed Central. (2022, October 25). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-4'-methylacetophenone hydrochloride. Retrieved from [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
LookChem. (n.d.). 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE, CasNo.5467-70-9. Retrieved from [Link]
-
Scirp.org. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetophenone, 4'-amino-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [Link]
-
PubMed. (n.d.). Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Hydroxy-4'-methylacetophenone. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Methylacetophenone, 95%. Retrieved from [Link]
Sources
- 1. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. scbt.com [scbt.com]
- 3. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE CAS#: 5467-70-9 [amp.chemicalbook.com]
- 4. 2-Aminoacetophenone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 2-AMINO-4'-METHYLACETOPHENONE HYDROCHLORIDE price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 7. Delepine reaction [organic-chemistry.org]
- 8. Delépine reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 13. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. lobachemie.com [lobachemie.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. cpachem.com [cpachem.com]
- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 19. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
